Phe-Mer-Nite
Overview
Description
Scientific Research Applications
1. Enhancing Photocatalytic Hydrogen Evolution
Recent studies have emphasized the role of Phe-Mer-Nite in photocatalytic hydrogen evolution (PHE), a process vital for sustainable hydrogen production. Zhao et al. (2018) demonstrated that single nickel atoms anchored on nitrogen-doped graphene significantly improve the PHE activity, avoiding aggregation issues commonly seen with nickel nanoparticles (Zhao et al., 2018). Similarly, Yu et al. (2018) found that surface engineering on graphitic carbon nitride results in a 21-fold improvement in the PHE rate, highlighting the potential of Phe-Mer-Nite in enhancing photocatalytic efficiency (Yu et al., 2018).
2. Analyzing Extracellular pH in Living Cells
Phe-Mer-Nite has been used to accurately map and sense the extracellular pH (pHe) of living cells, which is crucial in understanding cell behaviors like proliferation and metastasis. Sun et al. (2015) utilized a method based on surface-enhanced Raman spectroscopy (SERS) for mapping pHe, highlighting its importance in studying pHe-dependent cell behaviors (Sun et al., 2015). Another study by Xu et al. (2018) focused on in situ imaging of live-cell extracellular pH during cell apoptosis, demonstrating the potential of Phe-Mer-Nite in biomedical research (Xu et al., 2018).
3. Impact on Solar Cell Performance
Phe-Mer-Nite is also integral in enhancing solar cell efficiency. Jeng et al. (2014) successfully applied inorganic p-type nickel oxide as an electrode interlayer in perovskite/PCBM planar-heterojunction hybrid solar cells, improving overall photovoltaic performance (Jeng et al., 2014).
Safety And Hazards
Phe-Mer-Nite is a skin, eye, and respiratory tract irritant (aerosol). It may cause skin sensitization and can be absorbed through the skin. It is a potential toxin to kidneys and the reproductive system . Concentrated solutions can cause skin blistering . It is a corrosive substance that can cause injury to the skin, eyes, and respiratory tract .
properties
IUPAC Name |
nitrooxy(phenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTFCHSETJBPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5HgNO3 | |
Record name | PHENYLMERCURIC NITRATE | |
Source | CAMEO Chemicals | |
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Record name | PHENYLMERCURIC NITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044569 | |
Record name | Phenylmercury nitrate | |
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Molecular Weight |
339.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lustrous scales decomposing at 187-190 °C. Very slightly soluble in water. Used as an antiseptic, germicide, fungicide., White or grey solid; [ICSC] Crystals, WHITE CRYSTALS OR GREY CRYSTALLINE POWDER. | |
Record name | PHENYLMERCURIC NITRATE | |
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Record name | Phenylmercuric nitrate | |
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Record name | PHENYLMERCURIC NITRATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 600 ML WATER, SLIGHTLY SOLUBLE IN ALCOHOL AND GLYCERIN; MORE SOLUBLE IN THE PRESENCE OF EITHER NITRIC ACID OR ALKALI HYDROXIDES., Insoluble in cold water, Solubility in water: poor | |
Record name | PHENYLMERCURIC NITRATE | |
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Record name | PHENYLMERCURIC NITRATE | |
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Record name | PHENYLMERCURIC NITRATE | |
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Vapor Pressure |
0.0000621 [mmHg] | |
Record name | Phenylmercuric nitrate | |
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Mechanism of Action |
THE IN VITRO EFFECT OF 20 PESTICIDES IN CONCENTRATIONS OF 500 AND 50 OR 300 AND 30 UG/ML ON THE ACTIVITY OF UDP-GLUCURONYLTRANSFERASE AND CYTOCHROME P-450 DEPENDENT O-DEMETHYLASE OF P-NITROANISOLE FROM RAT & MOUSE LIVER MICROSOMES WAS INVESTIGATED. PHENYLMERCURIC NITRATE AND ACETATE, AND MERCURIC ACETATE HAD A STRONG INHIBITORY EFFECT ON BOTH ENZYMES. | |
Record name | PHENYLMERCURIC NITRATE | |
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Product Name |
Phe-Mer-Nite | |
Color/Form |
Crystals | |
CAS RN |
55-68-5 | |
Record name | PHENYLMERCURIC NITRATE | |
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Record name | (Nitrato-κO)phenylmercury | |
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Record name | Phenylmercuric nitrate [NF] | |
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Record name | Mercury, (nitrato-.kappa.O)phenyl- | |
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Record name | Phenylmercury nitrate | |
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Record name | Phenylmercury nitrate | |
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Record name | PHENYLMERCURIC NITRATE | |
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Record name | PHENYLMERCURIC NITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0541 | |
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Melting Point |
349 to 352 °F (NTP, 1992), 176-186 °C | |
Record name | PHENYLMERCURIC NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHENYLMERCURIC NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENYLMERCURIC NITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0541 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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